molecular formula C16H20FN3O B6722455 N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide

N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide

Cat. No.: B6722455
M. Wt: 289.35 g/mol
InChI Key: UTWMNQIBUSFCBY-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a fluorophenyl group and a methylimidazole moiety

Properties

IUPAC Name

N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O/c1-12(13-3-5-14(17)6-4-13)9-19-16(21)8-7-15-10-18-11-20(15)2/h3-6,10-12H,7-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWMNQIBUSFCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CN=CN1C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-fluorophenylpropylamine, which is then reacted with 3-methylimidazole under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Sodium methoxide in methanol at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions might result in the replacement of the fluorine atom with other functional groups.

Scientific Research Applications

N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide involves its interaction with specific molecular targets. The fluorophenyl group may facilitate binding to hydrophobic pockets in proteins, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide
  • N-[2-(4-bromophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide
  • N-[2-(4-methylphenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide

Uniqueness

N-[2-(4-fluorophenyl)propyl]-3-(3-methylimidazol-4-yl)propanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow it to enhance the compound’s stability and binding affinity to target molecules, distinguishing it from its analogs.

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